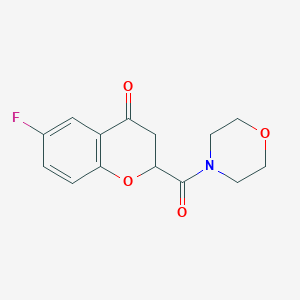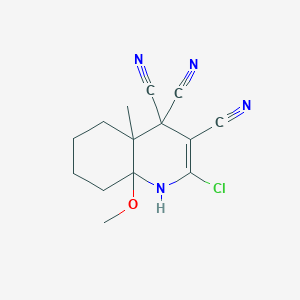![molecular formula C19H17FN4O3 B11470294 N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470294.png)
N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FLUORO-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is a complex organic compound that features a fluorinated benzamide structure
Preparation Methods
The synthesis of 2-FLUORO-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring, followed by the introduction of the fluorinated benzamide moiety. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-FLUORO-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors relevant to its therapeutic applications.
Comparison with Similar Compounds
Similar compounds to 2-FLUORO-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE include other fluorinated benzamides and oxadiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of 2-FLUORO-N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE lies in its specific combination of fluorinated benzamide and oxadiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17FN4O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-[(2-fluorobenzoyl)amino]ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O3/c1-12-5-4-6-13(11-12)16-23-19(27-24-16)18(26)22-10-9-21-17(25)14-7-2-3-8-15(14)20/h2-8,11H,9-10H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
BCFIXCCUIXOZGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11470223.png)
![6-bromo-2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B11470230.png)

![N-[4-(pyridin-2-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11470237.png)
![2,2-dimethyl-6-(4-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene](/img/structure/B11470239.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11470244.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[2-(1H-imidazol-1-yl)benzyl]methanamine](/img/structure/B11470248.png)
![12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11470255.png)
![Methyl 7-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11470266.png)

![N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B11470270.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470273.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-{[(4-fluorophenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11470276.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-2-[(3-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B11470284.png)
